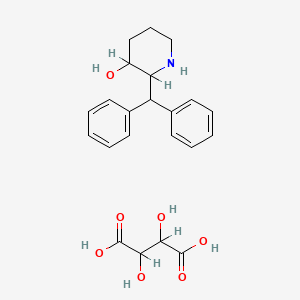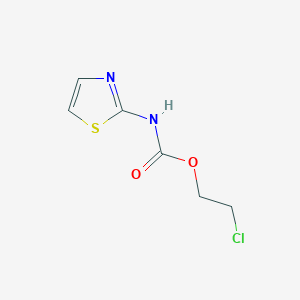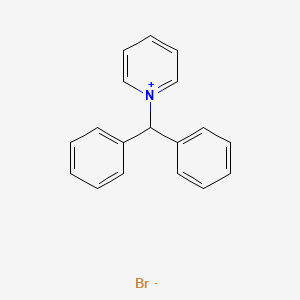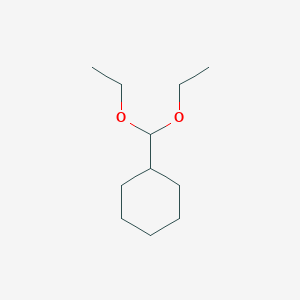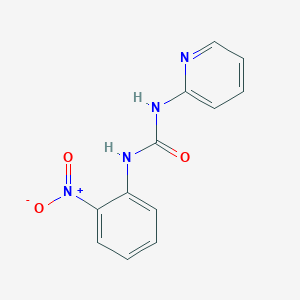
N-(2-nitrophenyl)-N'-pyridin-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-nitrophenyl)-N’-pyridin-2-ylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a nitrophenyl group and a pyridinyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-N’-pyridin-2-ylurea typically involves the reaction of 2-nitroaniline with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N-(2-nitrophenyl)-N’-pyridin-2-ylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反応の分析
Types of Reactions
N-(2-nitrophenyl)-N’-pyridin-2-ylurea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization to form heterocyclic structures under specific conditions.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite, hydrogen gas with a palladium catalyst.
Solvents: Dichloromethane, ethanol.
Catalysts: Palladium on carbon, triethylamine.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Heterocycles: Cyclization reactions can produce various heterocyclic compounds, depending on the reaction conditions.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of N-(2-nitrophenyl)-N’-pyridin-2-ylurea involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial or anticancer effects. The pyridinyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity .
類似化合物との比較
Similar Compounds
- N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid
- N-(2-nitrophenyl)piperidine-2-carboxylic acid
- N-(2-nitrophenyl)pyrrole-2-carboxaldehyde
Uniqueness
N-(2-nitrophenyl)-N’-pyridin-2-ylurea stands out due to its unique combination of a nitrophenyl group and a pyridinyl group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and enhances its potential as a multifunctional compound in various applications .
特性
CAS番号 |
13141-73-6 |
|---|---|
分子式 |
C12H10N4O3 |
分子量 |
258.23 g/mol |
IUPAC名 |
1-(2-nitrophenyl)-3-pyridin-2-ylurea |
InChI |
InChI=1S/C12H10N4O3/c17-12(15-11-7-3-4-8-13-11)14-9-5-1-2-6-10(9)16(18)19/h1-8H,(H2,13,14,15,17) |
InChIキー |
WNEBPFFLUCTUSP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=N2)[N+](=O)[O-] |
溶解性 |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


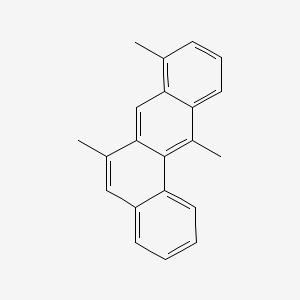
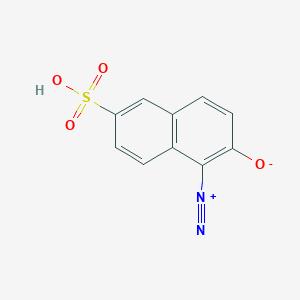
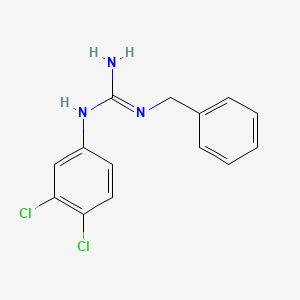
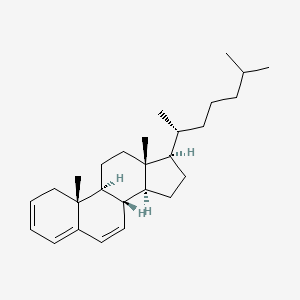
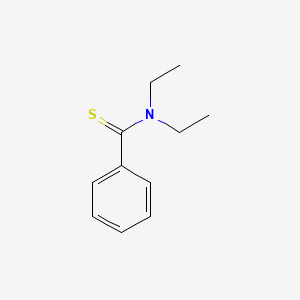
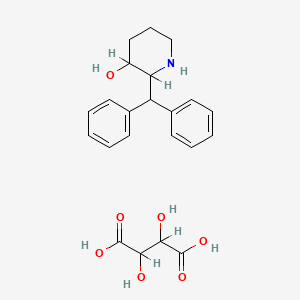
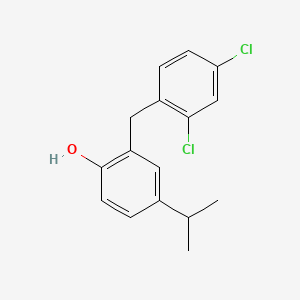
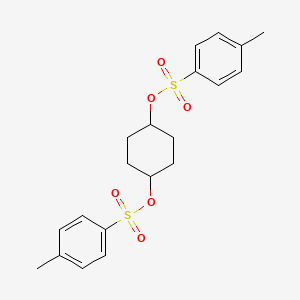
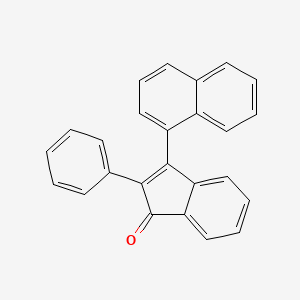
![1-[(Propan-2-yl)amino]-3-{4-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol](/img/structure/B14709161.png)
